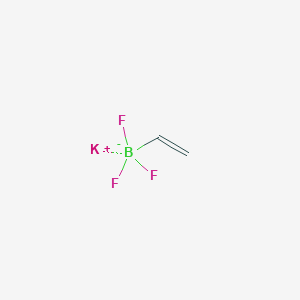

Potassium vinyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;ethenyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUMGICZWDOJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635557 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-77-4 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium vinyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent and Ascension of a Versatile Reagent: A Technical Guide to Potassium Vinyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium vinyltrifluoroborate has emerged as a cornerstone reagent in modern organic synthesis, prized for its unique combination of stability and reactivity. This in-depth technical guide provides a comprehensive overview of its discovery, historical development, and applications, with a particular focus on its pivotal role in drug discovery and development. Its superior handling characteristics compared to other organoboron compounds, such as air and moisture stability, have made it an indispensable tool for the construction of complex molecular architectures.[1][2] This guide will delve into the key experimental protocols for its synthesis and utilization in the widely employed Suzuki-Miyaura cross-coupling reaction, present quantitative data to inform reaction optimization, and illustrate its strategic application in the synthesis of bioactive molecules.

A Historical Perspective: From Curiosity to Mainstay Reagent

The journey of this compound is intertwined with the broader story of organotrifluoroborates. While the first potassium organotrifluoroborates were reported in the 1960s, their synthetic potential remained largely untapped for decades. A significant breakthrough occurred in 1995 when Vedejs and his colleagues reported a highly efficient method for the preparation of potassium organotrifluoroborates from organoboronic acids using potassium hydrogen difluoride (KHF₂).[3] This development was crucial as it provided a practical and scalable route to these stable yet reactive compounds.

Building upon this, Darses and Genet described a large-scale, one-pot synthesis of this compound from vinylmagnesium chloride and trimethyl borate, followed by treatment with KHF₂.[3] This made the reagent readily accessible and paved the way for its widespread adoption. The subsequent work by Molander and Brown, which extensively explored the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of this compound with a wide array of aryl and heteroaryl electrophiles, solidified its status as a premier vinylating agent in organic synthesis.[4][5] Their research demonstrated the reaction's broad functional group tolerance and provided optimized conditions that are still widely used today.[4]

Physicochemical Properties and Stability

This compound is a white to off-white, crystalline solid that is notably stable to air and moisture, a stark contrast to the often-unstable nature of other vinylboron derivatives like vinylboronic acid.[2][3] This stability allows for indefinite storage at room temperature without special precautions.[3] While it is generally stable, it is hygroscopic and should be stored in a dry environment.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃BF₃K | [7] |

| Molecular Weight | 133.95 g/mol | [7] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 230 °C (decomposes) | [6] |

| Solubility | Slightly soluble in THF and water | [6] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the procedure described by Darses and Genet for the large-scale synthesis of this compound.[3]

Materials:

-

Trimethyl borate

-

Vinylmagnesium chloride (1 M solution in THF)

-

Potassium hydrogen difluoride (KHF₂)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Acetone, cold

-

Hydrochloric acid (aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous THF and trimethyl borate.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the vinylmagnesium chloride solution via the dropping funnel to the stirred solution of trimethyl borate, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench with an aqueous solution of HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester intermediate.

-

Dissolve the crude intermediate in methanol.

-

To this solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).

-

Stir the mixture vigorously at room temperature. A white precipitate of this compound will form.

-

Isolate the solid by filtration, wash sequentially with cold water, cold acetone, and diethyl ether.

-

Dry the solid under vacuum to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction with an Aryl Bromide

The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, based on the work of Molander and Brown.[4]

Materials:

-

Aryl bromide

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a sealable reaction tube, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

-

Add palladium(II) chloride (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a mixture of THF and water (typically 9:1 v/v, to make a 0.5 M solution with respect to the aryl bromide).

-

Seal the tube and heat the reaction mixture to 85 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired vinylated arene.

Quantitative Data: Suzuki-Miyaura Cross-Coupling Yields

The following table summarizes the yields of the Suzuki-Miyaura cross-coupling reaction between this compound and a variety of aryl and heteroaryl bromides, as reported by Molander and Brown.[4]

Table 2: Yields of Suzuki-Miyaura Cross-Coupling of this compound with Various Aryl and Heteroaryl Bromides

| Entry | Aryl/Heteroaryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | 4-Vinylacetophenone | 85 |

| 2 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 92 |

| 3 | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 88 |

| 4 | 4-Bromobenzaldehyde | 4-Vinylbenzaldehyde | 75 |

| 5 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-vinylbenzene | 89 |

| 6 | 4-Bromophenol | 4-Vinylphenol | 78 |

| 7 | 1-Bromo-4-methoxybenzene | 1-Methoxy-4-vinylbenzene | 72 |

| 8 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(Trifluoromethyl)-4-vinylbenzene | 81 |

| 9 | 2-Bromopyridine | 2-Vinylpyridine | 76 |

| 10 | 3-Bromopyridine | 3-Vinylpyridine | 83 |

| 11 | 2-Bromothiophene | 2-Vinylthiophene | 79 |

Reaction conditions: Aryl bromide (1.0 mmol), this compound (1.5 mmol), PdCl₂ (2 mol%), PPh₃ (6 mol%), Cs₂CO₃ (3.0 mmol), THF/H₂O (9:1), 85 °C. Yields are for isolated products.

Applications in Drug Development and Natural Product Synthesis

The stability, reactivity, and functional group tolerance of this compound make it an invaluable tool in the synthesis of complex, biologically active molecules. The vinyl group serves as a versatile handle for further functionalization, enabling the rapid construction of molecular diversity.

A notable example is its use in the synthesis of the antitumor natural product (+)-Varitriol . The synthesis of this complex molecule, which exhibits potent biological activity, relies on a key Suzuki-Miyaura cross-coupling step to introduce a vinyl group, which is then elaborated to form a crucial part of the molecule's intricate architecture.

Furthermore, the Suzuki-Miyaura reaction with this compound is a widely employed strategy in medicinal chemistry for the synthesis of drug candidates. The introduction of a vinyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, the vinyl moiety can act as a Michael acceptor, a reactive handle for bioconjugation, or a precursor for other functional groups. The reaction's reliability and broad substrate scope allow for the late-stage functionalization of complex drug-like scaffolds, accelerating the drug discovery process.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound has transitioned from a chemical curiosity to an indispensable reagent in the synthetic organic chemist's toolbox. Its remarkable stability, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, has streamlined the synthesis of vinylated aromatic and heteroaromatic compounds. For researchers in drug development, the ability to reliably and efficiently introduce a vinyl moiety into complex molecules provides a powerful strategy for lead optimization and the synthesis of novel therapeutic agents. As the demand for more efficient and sustainable synthetic methods continues to grow, the importance of well-behaved and versatile reagents like this compound is set to increase even further.

References

- 1. 乙烯三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 13682-77-4: this compound [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 13682-77-4 [chemicalbook.com]

- 7. scbt.com [scbt.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium Vinyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium vinyltrifluoroborate (PVTFB) is a versatile and increasingly important reagent in modern organic synthesis. As a crystalline, air- and water-stable salt, it serves as a safe and effective precursor to the vinylboron moiety, overcoming many of the challenges associated with more sensitive organoboron compounds like vinylboronic acids.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in academic and industrial research, including pharmaceutical drug development.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound.

Data Presentation

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₃BF₃K |

| Molecular Weight | 133.95 g/mol [3] |

| Appearance | White to off-white solid[4] |

| Melting Point | 230 °C (decomposition) |

| Solubility | Slightly soluble in THF and water |

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 5.85-5.75 (m, 1H), 5.35-5.25 (m, 2H) |

| ¹³C NMR | 135.0, 130.5 |

| ¹¹B NMR | 3.5 (q, J = 68 Hz) |

| ¹⁹F NMR | -137.5 (q, J = 68 Hz) |

Table 3: Vibrational Spectroscopy Data for this compound

| Technique | Key Vibrational Modes (cm⁻¹) |

| FT-IR (ATR) | Data not available in a tabulated format. The spectrum can be viewed on SpectraBase.[5] Expected absorptions include: C-H stretch (vinyl) ~3100-3000, C=C stretch ~1640, B-F stretch ~1100-1000. |

| FT-Raman | Data not available in a tabulated format. The spectrum can be viewed on SpectraBase.[6] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Method 1: From Vinylmagnesium Bromide and Trimethyl Borate (B1201080)

This is a widely used and scalable method for producing this compound.[2]

Experimental Protocol:

-

To a solution of trimethyl borate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add vinylmagnesium bromide (1.0 M solution in THF, 1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture to 0 °C and add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 eq) in one portion.

-

Stir the resulting mixture vigorously at room temperature for 1-2 hours.

-

Remove the THF under reduced pressure.

-

Collect the precipitated white solid by filtration, wash with cold water and then with diethyl ether.

-

Dry the solid under vacuum to yield this compound.

Method 2: From Vinylboronic Acid Pinacol (B44631) Ester

This method provides an alternative route, particularly useful if the pinacol ester is readily available.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve vinylboronic acid pinacol ester (1.0 eq) in a mixture of methanol (B129727) and water.

-

Add potassium hydrogen difluoride (KHF₂, 2.0-6.0 eq) to the solution.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

The aqueous layer containing the this compound can be used directly in some applications, or the product can be isolated by removing the water under reduced pressure and further purification if necessary.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

-

Acquire ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra using a standard NMR spectrometer.

-

Process the spectra and compare the chemical shifts and coupling constants with the data provided in Table 2.

Infrared (IR) and Raman Spectroscopy:

-

For FT-IR analysis, the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

For FT-Raman analysis, place a small amount of the solid sample in a suitable container for the instrument.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Synthetic routes to this compound.

Characterization Workflow for this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C2H3BF3K | CID 23679353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 13682-77-4: this compound [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of Potassium Vinyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for potassium vinyltrifluoroborate (CAS 13682-77-4), a versatile reagent in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables summarize the key NMR data.

NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | 5.85 - 5.75 | m | -CH= | |

| 5.25 - 5.15 | m | =CH₂ | |||

| ¹³C | DMSO-d₆ | 139.0 | CH=CH₂ | ||

| 131.0 (broad) | -CH=CH₂ | ||||

| ¹⁹F | DMSO-d₆ | -137.5 | q | -BF₃ | |

| ¹¹B | DMSO-d₆ | 3.3 | 68.4 | q | -BF₃ |

Table 1: NMR Spectroscopic Data for this compound.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra can be obtained using a 300 MHz (or higher) spectrometer.

Sample Preparation: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR: Spectra are recorded using a standard pulse sequence. The residual DMSO peak at 2.50 ppm serves as the internal reference.

¹³C NMR: Spectra are acquired with proton decoupling. The central peak of the DMSO-d₆ septet at 39.52 ppm is used for chemical shift referencing.

¹⁹F NMR: Spectra are referenced to an external standard, typically trifluoroacetic acid (TFA) or CFCl₃.

¹¹B NMR: A boron-free probe is used for ¹¹B NMR spectroscopy. The chemical shifts are referenced to an external standard of BF₃·OEt₂ (0.0 ppm). A pulse sequence optimized for quadrupolar nuclei may be employed to enhance resolution and observe B-F coupling.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes present in this compound.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | =C-H stretch | Medium |

| ~1630 | C=C stretch | Medium |

| ~1410 | =CH₂ scissoring | Medium |

| ~1150 - 950 | B-F stretch (strong, broad) | Strong |

| ~970 | =C-H out-of-plane bend | Strong |

Table 2: Characteristic IR Absorption Bands for this compound.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid this compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This method requires minimal sample preparation.

Potassium Bromide (KBr) Pellet: A small amount of this compound is finely ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded.

Mass Spectrometry (MS)

Mass spectrometry of organotrifluoroborates is best performed using soft ionization techniques such as electrospray ionization (ESI), as they are ionic and non-volatile.

Mass Spectrometry Data

Due to the ionic nature of this compound, mass spectrometry in the negative ion mode is most informative. The expected primary ion is the vinyltrifluoroborate anion.

| Ionization Mode | Observed Ion | m/z (calculated) | Interpretation |

| ESI Negative | [C₂H₃BF₃]⁻ | 95.02 | Molecular anion (loss of the potassium counter-ion) |

Table 3: Expected Mass Spectrometry Data for this compound.

Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry: A dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused into the ESI source of the mass spectrometer. The analysis is performed in the negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the observed anion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a chemical substance like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to Potassium Vinyltrifluoroborate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium vinyltrifluoroborate is an organoboron compound that has gained significant traction in organic synthesis, particularly in the realm of carbon-carbon bond formation.[1][2] Its stability in the presence of air and moisture, coupled with its versatile reactivity, makes it a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations to aid in understanding its structure and reaction pathways.

Core Properties

This compound is a white to yellow, crystalline powder that is hygroscopic.[3][4][5] It is generally stable under standard conditions but should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[1][4][5]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 13682-77-4 |

| Molecular Formula | C₂H₃BF₃K[3][6][7] |

| Molecular Weight | 133.95 g/mol [3][6][7] |

| Appearance | White to yellow powder/solid[1][3][4] |

| Melting Point | 230 °C (decomposition)[3][4][6] |

| Solubility | Slightly soluble in THF and water[3][4] |

| Density | 1.387 g/cm³[6] |

| Flash Point | 25.5 °C[6] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data Reference |

| ¹H NMR | Available[8] |

| ¹³C NMR | Available[8][9] |

| ¹¹B NMR | Available[8][9] |

| ¹⁹F NMR | Available[8][9] |

| Infrared (IR) Spectroscopy | Available[7][10][11] |

| Raman Spectroscopy | Available[7][9] |

Chemical Reactivity and Applications

The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][12][13][14] This reaction facilitates the formation of a carbon-carbon bond between the vinyl group of the borate (B1201080) and an aryl or heteroaryl electrophile, yielding substituted styrenes.[13][14] These styrenes are important intermediates in the synthesis of polymers and specialty chemicals.[13]

The trifluoroborate moiety enhances the stability of the vinylboron species, making it easier to handle than the corresponding boronic acid, which is prone to polymerization.[13][14] The reaction typically proceeds under mild conditions with good functional group tolerance.[12][13][14]

Upon hydroboration, this compound can generate a 1,2-diboraethane intermediate, which can be used as a building block to link two different electrophiles through sequential Suzuki-Miyaura cross-couplings.[15]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of this compound

The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl or heteroaryl bromide.

Materials:

-

This compound

-

Aryl or heteroaryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (degassed)

-

In a reaction vessel, combine the aryl or heteroaryl bromide (1.0 equiv), this compound (1.5 equiv), cesium carbonate (3.0 equiv), palladium catalyst (e.g., 2 mol % PdCl₂), and ligand (e.g., 6 mol % PPh₃).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed mixture of THF and water (typically in a 9:1 or 24:1 ratio) to the reaction vessel.

-

Heat the reaction mixture to a specified temperature (e.g., 85 °C) and stir for the required time (e.g., 48 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., CH₂Cl₂).

-

Combine the organic layers, wash with brine, and dry over a drying agent (e.g., Na₂SO₄).

-

Concentrate the solution under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired vinyl-substituted product.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[17][18][19] It may also cause respiratory irritation.[19] It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[17][19][20] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[17][20][21]

Store this compound in a tightly closed container in a dry and well-ventilated place.[5][19] It is incompatible with strong oxidizing agents and strong reducing agents.[5]

Conclusion

This compound is a highly versatile and stable reagent for the synthesis of vinyl-substituted aromatic and heteroaromatic compounds. Its ease of handling compared to other vinylboron reagents makes it an attractive choice for applications in drug discovery and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in a research setting.

References

- 1. CAS 13682-77-4: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 13682-77-4 [chemicalbook.com]

- 4. This compound | 13682-77-4 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Potassium trifluoro(vinyl)borate | CAS#:13682-77-4 | Chemsrc [chemsrc.com]

- 7. This compound | C2H3BF3K | CID 23679353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 13. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. capotchem.cn [capotchem.cn]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 20. tcichemicals.com [tcichemicals.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Potassium Vinyltrifluoroborate for Researchers and Drug Development Professionals

Topic: Potassium Vinyltrifluoroborate: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound has emerged as a pivotal reagent in contemporary organic synthesis, prized for its stability, versatility, and efficiency, particularly in the realm of carbon-carbon bond formation. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a special focus on its utility in drug discovery and development. Its exceptional stability compared to other organoboron compounds, such as boronic acids, makes it a preferred building block in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).

Core Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13682-77-4 | N/A |

| Molecular Formula | C₂H₃BF₃K | N/A |

| Molecular Weight | 133.95 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 230°C (decomposition) | N/A |

| Solubility | Slightly soluble in THF and water | N/A |

| Stability | Air and moisture stable, offering a significant advantage over many other organoboron reagents.[1][2] | [1][2] |

Key Identifiers

| Identifier Type | Identifier |

| IUPAC Name | potassium;ethenyl(trifluoro)boranuide |

| InChI | InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 |

| SMILES | C=C--INVALID-LINK--(F)F.[K+] |

Synthesis of this compound

This compound is readily prepared on a large scale.[3] A common and efficient method involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a trialkyl borate, like trimethyl borate. The resulting boronic ester intermediate is then treated with potassium hydrogen fluoride (B91410) (KHF₂) to yield the stable, crystalline this compound salt.[3] This straightforward, often one-pot procedure avoids the isolation of potentially unstable intermediates.

Applications in Organic Synthesis and Drug Development

The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4][5][6] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The vinyl group from this compound can be efficiently coupled with a wide range of aryl and heteroaryl halides or triflates, which are common scaffolds in pharmaceutical agents.[3][7]

The stability and functional group tolerance of this compound make it particularly valuable in the synthesis of complex, biologically active molecules.[4][7] Its use allows for the introduction of a vinyl moiety, a versatile functional group that can be further elaborated, into intricate molecular frameworks late in a synthetic sequence, a crucial advantage in drug discovery programs.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.1-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂, or PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)

-

Ligand (if required, e.g., PPh₃, 2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or Et₃N, 2-3 equiv)

-

Solvent (e.g., THF/H₂O, isopropanol/H₂O, or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the solvent, palladium catalyst, and ligand (if used) to the reaction mixture.

-

The reaction mixture is then heated to the desired temperature (typically 60-100 °C) and stirred until the reaction is complete (monitored by TLC or GC/MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired vinylated product.

A specific set of optimized conditions for the coupling of various aryl and heteroaryl electrophiles involves using 2 mol % of PdCl₂ and 6 mol % of PPh₃ as the catalyst system in a THF/H₂O mixture with Cs₂CO₃ as the base.[3][6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly valuable and versatile reagent for organic chemists, particularly those engaged in drug discovery and development. Its inherent stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an excellent choice for the synthesis of complex molecular targets. The ability to introduce a vinyl group with high functional group tolerance is a significant asset in the construction of novel pharmaceutical candidates. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its broader application in the scientific community.

References

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of this compound with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 6. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of Potassium Vinyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium vinyltrifluoroborate (KVBF₃) is a versatile and increasingly important reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its appeal stems from its remarkable stability compared to other vinyl organoboron compounds, coupled with its ease of handling and functional group tolerance. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering critical data and detailed experimental protocols for its effective use in research and drug development. The guide also visualizes key processes, including its synthesis and application in the Suzuki-Miyaura coupling reaction, through detailed diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a white to off-white crystalline solid that has gained significant traction as a stable, solid precursor to vinylboronic acid.[1][2] Unlike vinylboronic acid, which is prone to polymerization, this compound can be stored for extended periods under ambient conditions.[1] This enhanced stability, combined with its reactivity in fundamental carbon-carbon bond-forming reactions, makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][4] This guide aims to provide a comprehensive resource on the solubility and stability of this reagent, empowering researchers to optimize its use in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13682-77-4 | [5] |

| Molecular Formula | C₂H₃BF₃K | [5] |

| Molecular Weight | 133.95 g/mol | [5] |

| Appearance | White to off-white powder/crystalline solid | [2] |

| Melting Point | 230-242 °C (decomposition) | [6] |

Solubility Profile

Qualitative Solubility

This compound is generally soluble in polar organic solvents and has limited solubility in less polar solvents.[2] A summary of its qualitative solubility in common laboratory solvents is provided below.

| Solvent | Qualitative Solubility | Reference(s) |

| Water | Slightly soluble | [6] |

| Tetrahydrofuran (B95107) (THF) | Slightly soluble | [6] |

| Polar Organic Solvents | Soluble | [2] |

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

The following protocol outlines a gravimetric method for determining the quantitative solubility of this compound in a given solvent at a specific temperature.[2][7]

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Pre-weighed evaporation dish

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibrate the mixture at the desired temperature using a temperature-controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is essential to confirm equilibrium.

-

After equilibration, carefully filter a known volume of the supernatant through a pre-warmed or pre-cooled filter to remove any undissolved solid.

-

Transfer the clear filtrate to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent from the filtrate under reduced pressure or in a fume hood.

-

Dry the residue in the evaporation dish to a constant weight in an oven at a suitable temperature below the decomposition temperature of the compound.

-

Weigh the evaporation dish with the dried residue.

-

Calculate the solubility as the mass of the dissolved this compound per volume of solvent (e.g., g/100 mL).

Stability Profile

This compound is renowned for its stability, particularly when compared to other organoboron reagents. This section details its stability under various conditions.

Solid-State Stability

In its solid, crystalline form, this compound is stable to air and moisture and can be stored at room temperature for several years without significant decomposition.[1] However, it is also described as hygroscopic, and for long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere.[6]

Thermal Stability

This compound exhibits good thermal stability, with a decomposition temperature reported to be in the range of 230-242 °C.[6]

Solution-State Stability and Hydrolysis

The stability of this compound in solution is highly dependent on the pH of the medium.

-

Neutral and Acidic Conditions: Under neutral or acidic conditions, it is relatively stable.[1]

-

Basic Conditions: In the presence of a base, this compound undergoes hydrolysis to form the corresponding vinylboronic acid.[8] This hydrolysis is a crucial activation step for its participation in Suzuki-Miyaura cross-coupling reactions. The hydrolysis of vinyltrifluoroborate is reported to be significantly faster than that of many other organotrifluoroborates, a phenomenon attributed to its hydrophilicity, which leads to its partitioning into the aqueous phase in mixed solvent systems where it is rapidly hydrolyzed.[8]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study can be conducted to evaluate the stability of this compound under various stress conditions. This protocol provides a general framework for such a study, with analysis performed by a stability-indicating HPLC method.[9][10]

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water and organic solvents for HPLC

-

HPLC system with a UV detector

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Acid Hydrolysis: Treat the stock solution with an acidic solution (e.g., 0.1 M HCl) and keep it at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with a basic solution (e.g., 0.1 M NaOH) and keep it at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution after the stress period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Dissolve the stressed sample in the solvent for analysis.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber for a defined period.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

-

Data Evaluation: Quantify the amount of remaining this compound and identify and quantify the major degradation products.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with trimethyl borate (B1201080), followed by treatment with potassium bifluoride (KHF₂).[11][12]

Experimental Protocol for Synthesis

Materials:

-

Magnesium turnings

-

Vinyl bromide or vinyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Potassium bifluoride (KHF₂)

-

Hydrochloric acid (e.g., 1 M)

-

Acetone

-

Diethyl ether

-

Standard glassware for Grignard reactions (oven-dried)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Vinyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare the vinyl Grignard reagent by adding a solution of vinyl bromide or vinyl chloride in anhydrous THF to magnesium turnings in THF.

-

Reaction with Trimethyl Borate: Cool the Grignard reagent to 0 °C and add a solution of trimethyl borate in anhydrous THF dropwise while maintaining the temperature below 10 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of cooled 1 M HCl.

-

Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude vinylboronic acid.

-

Fluorination: Dissolve the crude vinylboronic acid in methanol (B129727) and add a saturated aqueous solution of potassium bifluoride.

-

Isolation: Stir the mixture vigorously at room temperature for 2-4 hours. The product, this compound, will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water, then with cold acetone, and finally with diethyl ether. Dry the product under vacuum.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a vinylating agent in the Suzuki-Miyaura cross-coupling reaction. It serves as a stable and easy-to-handle precursor to the active vinylboronic acid, which is generated in situ.[11][12]

General Reaction Scheme and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron compound (in this case, derived from this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.[12]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., THF/water or dioxane/water)

-

Standard glassware for inert atmosphere reactions

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas several times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Conclusion

This compound is a highly stable and versatile reagent that serves as an excellent precursor for the vinylboronic acid moiety in organic synthesis. Its favorable solubility in polar organic solvents and remarkable solid-state stability simplify its handling and application. While quantitative data on its solubility and solution-state stability under various conditions are still areas for further investigation, the provided experimental protocols offer a clear path for researchers to generate this critical information. A thorough understanding of the solubility and stability of this compound, as detailed in this guide, is paramount for its effective and reproducible use in the development of novel synthetic methodologies and the efficient construction of complex molecules in the pharmaceutical and chemical industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN103044472A - Method for preparing vinyl potassium trifluoborate - Google Patents [patents.google.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Potassium Vinyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling procedures for potassium vinyltrifluoroborate. The information is compiled and synthesized from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for its use in a laboratory and research setting.

Chemical and Physical Properties

This compound is a white to off-white solid organoboron compound.[1] It is recognized for its stability under standard conditions, particularly its stability in air and water, which makes it a versatile reagent in organic synthesis.[2] However, it is also noted to be hygroscopic and may be light-sensitive.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₃BF₃K[1][4] |

| Molecular Weight | 133.95 g/mol [4][5] |

| Appearance | White to off-white or yellow solid/powder[1][6] |

| Melting Point | 230-242 °C (decomposes)[2][6] |

| Solubility | Soluble in polar organic solvents[1] |

| Stability | Stable under recommended storage conditions; hygroscopic[2][4][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Depending on the supplier and concentration, it is identified as causing skin irritation or severe skin burns, and serious eye irritation or damage.[4][5][8] It may also cause respiratory irritation.[4][8]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[5][8] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[8] |

Signal Word: Danger or Warning[8]

Hazard Pictograms:

-

GHS05 (Corrosion)[8]

-

GHS07 (Exclamation Mark)

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling

-

Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is recommended.[2] Ensure that eyewash stations and safety showers are readily accessible.[2][8]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[2] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[3]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store under an inert atmosphere (e.g., argon or nitrogen).[2][3][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, acids, acid chlorides, and acid anhydrides.[2][4]

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][4][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, hydrogen fluoride, borane/boron oxides, and potassium oxides.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal. Avoid generating dust.[2][4]

Caption: An emergency response workflow for accidental exposure to this compound.

Stability and Reactivity

This compound is generally stable under recommended storage conditions.[4] However, it is hygroscopic and can react with certain substances.[2][7]

Table 4: Stability and Reactivity Profile

| Parameter | Description |

| Reactivity | Generally stable, but can be reactive.[1] |

| Chemical Stability | Stable under standard ambient conditions. |

| Conditions to Avoid | Exposure to moist air or water, and incompatible materials.[2][7] |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents, acids, acid chlorides, and acid anhydrides.[2][4] |

| Hazardous Decomposition Products | Carbon oxides, hydrogen fluoride, borane/boron oxides, and potassium oxides upon combustion.[8] |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[4] The available information is largely based on its classification as a corrosive or irritant.

Table 5: Summary of Toxicological Information

| Effect | Description |

| Acute Toxicity | No data available. |

| Skin Corrosion/Irritation | Causes skin irritation or severe skin burns.[8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[8] |

| Respiratory Sensitization | May cause respiratory irritation.[4][8] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. |

| Symptoms of Exposure | May include coughing, shortness of breath, headache, nausea, and vomiting. |

Note on Experimental Protocols: Detailed experimental methodologies for the toxicological and safety assessments of this compound are not publicly available in the cited safety data sheets. The information provided is a summary of known hazards and recommended handling procedures.

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4] Do not mix with other waste.

Conclusion

This compound is a valuable reagent in chemical synthesis, but it requires careful handling due to its hazardous properties. By adhering to the safety protocols outlined in this guide, researchers and scientists can minimize the risks and ensure a safe working environment. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

- 1. CAS 13682-77-4: this compound [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound | C2H3BF3K | CID 23679353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

The Core Mechanism of Potassium Vinyltrifluoroborate Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium vinyltrifluoroborate has emerged as a important reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Its stability, ease of handling, and high reactivity make it an attractive alternative to other vinylating agents, such as vinylboronic acids and vinylstannanes. This technical guide provides a comprehensive overview of the core mechanisms governing its reactivity, detailed experimental protocols, and quantitative data to support the selection and optimization of this reagent in research and drug development.

Introduction to this compound

This compound (KVBF₃) is a crystalline, air- and water-stable salt, a characteristic that offers significant advantages over the often unstable and difficult to handle vinylboronic acid.[1][2] It serves as a robust precursor to a vinyl nucleophile in the widely utilized Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of a diverse array of substituted styrenes and other vinylated compounds.[3][4][5] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with aryl or heteroaryl electrophiles is the most prominent application of this reagent. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Crucial Role of Activation: Hydrolysis of the Trifluoroborate

A key mechanistic feature of reactions involving potassium organotrifluoroborates is the necessity of their activation to a more reactive boronic acid or a related species.[6][7] The trifluoroborate anion itself is generally unreactive towards transmetalation. The presence of a base and water is crucial for the hydrolysis of the B-F bonds to generate a vinylboronic acid or a vinylboronate species, which is the active participant in the transmetalation step.[6][8]

The hydrolysis proceeds through a stepwise displacement of fluoride (B91410) ions by hydroxide (B78521) ions.[6][7] The rate of this hydrolysis is a critical factor in the overall success of the cross-coupling reaction, as it dictates the concentration of the active boron species in the reaction mixture. A "slow release" of the boronic acid can be beneficial in minimizing side reactions like protodeboronation and homocoupling.[6][7]

Cesium carbonate (Cs₂CO₃) is often the base of choice in these reactions, as it has been shown to be highly effective in promoting the hydrolysis and subsequent transmetalation.[3][4][9] Its solubility in organic solvents and its ability to effectively generate the necessary hydroxide concentration in the presence of water contribute to its efficacy.[9]

Quantitative Data: Reaction Performance

The Suzuki-Miyaura cross-coupling of this compound has been successfully applied to a wide range of aryl and heteroaryl bromides, demonstrating broad functional group tolerance. The following tables summarize representative yields achieved under optimized conditions.

Table 1: Cross-Coupling of this compound with Various Aryl Bromides [3][4]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | 4-Vinylacetophenone | 95 |

| 2 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 91 |

| 3 | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 89 |

| 4 | 4-Bromonitrobenzene | 4-Vinylnitrobenzene | 85 |

| 5 | 4-Bromoanisole | 4-Vinylanisole | 72 |

| 6 | 2-Bromonaphthalene | 2-Vinylnaphthalene | 88 |

| 7 | 3-Bromopyridine | 3-Vinylpyridine | 75 |

Reaction Conditions: Aryl bromide (1.0 mmol), this compound (1.5 mmol), Cs₂CO₃ (3.0 mmol), PdCl₂ (2 mol%), PPh₃ (6 mol%), THF/H₂O (9:1), 80 °C.

Experimental Protocols

Synthesis of this compound

A general and scalable procedure for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with a trialkyl borate (B1201080), followed by treatment with potassium hydrogen fluoride (KHF₂).[2][3]

Materials:

-

Trimethyl borate

-

Vinylmagnesium bromide (or chloride) in THF

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous THF

-

Hydrochloric acid (for workup)

Procedure:

-

A solution of trimethyl borate in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

Vinylmagnesium bromide solution is added dropwise, maintaining the low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of KHF₂.

-

The resulting precipitate of this compound is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following protocol is a general guideline for the palladium-catalyzed cross-coupling of aryl bromides with this compound.[3][4]

Materials:

-

Aryl bromide

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), HPLC grade

-

Deionized water

Procedure:

-

To a reaction vessel are added the aryl bromide (1.0 equiv), this compound (1.5 equiv), and cesium carbonate (3.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A solution of PdCl₂ (0.02 equiv) and PPh₃ (0.06 equiv) in a 9:1 mixture of THF and water is added.

-

The reaction mixture is heated to 80 °C with stirring and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of vinyl groups in organic synthesis. Its stability and ease of use, coupled with the efficiency of the Suzuki-Miyaura cross-coupling reaction, make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the reaction mechanism, particularly the activation of the trifluoroborate via hydrolysis, is essential for the rational design and optimization of synthetic routes. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of synthetic endeavors.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki-Miyaura cross-coupling reactions of this compound with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. quora.com [quora.com]

A Technical Guide to the Large-Scale Synthesis of Potassium Vinyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium vinyltrifluoroborate has emerged as a pivotal reagent in modern organic synthesis, prized for its stability, ease of handling, and versatility in a range of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] This air- and moisture-stable crystalline solid serves as a safe and effective precursor for the vinylboron moiety, overcoming the handling challenges associated with more reactive and unstable organoboron compounds like vinylboronic acid.[1][5] Its growing importance in the synthesis of complex molecules and active pharmaceutical ingredients necessitates robust and scalable methods for its production. This guide provides an in-depth overview of the prevalent large-scale synthesis methodologies, complete with detailed experimental protocols and comparative data to aid researchers and professionals in its efficient preparation.

Core Synthesis Strategies

The large-scale synthesis of this compound predominantly relies on two main strategies, both of which are amenable to industrial production. These methods are characterized by their use of readily available starting materials and straightforward reaction sequences.

Method 1: The Grignard Reagent Approach

This is the most widely cited and industrially relevant method for large-scale production.[1][2][6] It involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide or chloride, with a trialkyl borate (B1201080), typically trimethyl borate. The resulting boronic ester intermediate is then treated with potassium hydrogen difluoride (KHF₂) to yield the desired this compound.[1][2][6]

Method 2: The Boronic Ester Approach

An alternative strategy involves the fluorination of a pre-formed vinylboronic acid pinacol (B44631) ester with potassium hydrogen difluoride.[6][7] This method can be advantageous as it avoids the direct handling of highly reactive Grignard reagents in the final fluorination step and can offer a more controlled process.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis routes for this compound, providing a comparative overview of their efficiency.

| Method | Key Reactants | Solvent System | Typical Yield | Reference |

| Grignard Reagent | Vinylmagnesium bromide, Trimethyl borate, KHF₂ | THF, Water | Good to High | [2][6] |

| Grignard Reagent | Vinylmagnesium chloride, Trimethyl borate, KHF₂ | THF, Water | High | [1] |

| Boronic Ester | Vinylboronic acid pinacol ester, KHF₂ | DMF, Water | Not Specified | [6][7] |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the large-scale synthesis of this compound.

Protocol 1: Large-Scale Synthesis via the Grignard Reagent Method

This protocol is a composite of established procedures adapted for gram- to kilogram-scale production.[2][5]

Materials:

-

Trimethyl borate

-

Vinylmagnesium bromide or chloride solution in THF (e.g., 1.0 M)

-

Potassium hydrogen difluoride (KHF₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Methanol (B129727) or Tetrahydrofuran (THF)

-

Deionized water

Equipment:

-

Large, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and inert gas inlet (e.g., Nitrogen or Argon)

-

Cooling system (e.g., chiller)

-

Filtration apparatus (e.g., Buchner funnel or filter press)

-

Rotary evaporator or other solvent removal system

-

Drying oven

Procedure:

-

Reaction Setup: Under an inert atmosphere, charge the reactor with trimethyl borate dissolved in an anhydrous solvent like THF. Cool the solution to 0°C using the cooling system.

-

Grignard Addition: Slowly add the vinylmagnesium bromide or chloride solution to the stirred trimethyl borate solution via the dropping funnel. Carefully control the addition rate to maintain the internal temperature below 10°C.

-

Reaction Progression: After the complete addition of the Grignard reagent, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of an aqueous solution of hydrochloric acid. This step should be performed with efficient cooling to manage the exotherm.

-

Workup and Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or MTBE. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude vinylboronic acid intermediate.

-

Fluorination: Dissolve the crude intermediate in a suitable solvent like methanol or THF. To this solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).

-

Precipitation and Isolation: Stir the mixture vigorously at room temperature for 2-4 hours. A white precipitate of this compound will form.[5]

-

Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold water and then with a cold organic solvent (e.g., diethyl ether or acetone) to remove any remaining impurities.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Protocol 2: Synthesis from Vinylboronic Acid Pinacol Ester

This protocol offers an alternative route that can be beneficial for process control.[6][7]

Materials:

-

Vinylboronic acid pinacol ester

-

Potassium hydrogen difluoride (KHF₂)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Water

Procedure:

-

Reaction Setup: In a suitable reactor, dissolve the vinylboronic acid pinacol ester in a mixture of DMF or THF and water.

-

Fluorination: Add potassium hydrogen difluoride to the solution. The molar ratio of vinylboronic acid pinacol ester to KHF₂ is typically in the range of 1:2 to 1:6.[7]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Isolation: Upon completion of the reaction, the this compound product will precipitate from the reaction mixture.

-

Filtration and Washing: Isolate the solid product by filtration and wash it with an appropriate solvent to remove impurities.

-

Drying: Dry the final product under vacuum.

Visualizations

Reaction Pathway Diagrams

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki–Miyaura Cross–Coupling Reactions of this compound with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis [organic-chemistry.org]

- 4. This compound | 13682-77-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN103044472A - Method for preparing vinyl potassium trifluoborate - Google Patents [patents.google.com]

Potassium Vinyltrifluoroborate: A Comprehensive Technical Guide to its Application as a Vinylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium vinyltrifluoroborate has emerged as a highly effective and versatile reagent for the introduction of vinyl groups in organic synthesis. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have established it as a superior alternative to other vinylating agents such as vinylboronic acids and vinylstannanes. This technical guide provides an in-depth overview of this compound, including its synthesis, physical properties, and detailed protocols for its application in vinylation reactions. A comprehensive compilation of reaction data for a diverse range of substrates is presented, alongside diagrams illustrating the catalytic cycle and a typical experimental workflow, to facilitate its practical implementation in research and development settings.

Introduction

The formation of carbon-carbon bonds is a fundamental transformation in organic chemistry, with the vinylation of aryl and heteroaryl scaffolds being of particular importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While numerous methods exist for this purpose, the Suzuki-Miyaura cross-coupling reaction has become a cornerstone methodology due to its mild reaction conditions and broad functional group tolerance.[2] The choice of the vinylating agent is critical to the success of these reactions.

This compound is an air- and water-stable, crystalline solid that serves as an excellent precursor to the corresponding boronic acid in situ.[3] Unlike vinylboronic acid, which is prone to polymerization, and organostannanes, which are associated with toxicity concerns, this compound offers a safe, reliable, and efficient means of introducing a vinyl moiety.[2][3]

Properties of this compound

This compound is a white to off-white solid that is soluble in polar organic solvents.[4] Its key advantage lies in its stability under ambient conditions, allowing for easy storage and handling without the need for special precautions.[3]

| Property | Value |

| Chemical Formula | C₂H₃BF₃K |

| Molecular Weight | 133.95 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 228-232 °C |

| Stability | Air and moisture stable |

Synthesis of this compound

This compound can be readily synthesized on a large scale from inexpensive starting materials. A common and efficient method involves the reaction of a vinyl Grignard reagent with a trialkyl borate (B1201080), followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂).[3]

Experimental Protocol: Synthesis of this compound

-